molecular formula C7H10BrF3N4O2 B6192595 1-(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid CAS No. 2648961-25-3

1-(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid

Cat. No.: B6192595
CAS No.: 2648961-25-3
M. Wt: 319.1
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Description

1-(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid is a compound that combines a triazole ring with a bromine and ethyl substituent, linked to a methanamine group The trifluoroacetic acid component is often used as a counterion in the formation of salts for various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine typically involves the cycloaddition reaction of an azide with an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper catalyst to facilitate the formation of the triazole ring. The bromine and ethyl groups are introduced through the appropriate starting materials.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.

    Coupling Reactions: The methanamine group can be used in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a new triazole derivative with an amine substituent.

Scientific Research Applications

1-(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine, trifluoroacetic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: Incorporated into polymers and other materials for enhanced properties.

    Biological Studies: Employed in the study of enzyme inhibitors and other biological interactions.

Mechanism of Action

The mechanism of action for compounds containing the triazole ring often involves interactions with biological targets such as enzymes or receptors. The specific molecular targets and pathways can vary, but the triazole ring is known for its ability to form stable complexes with metal ions and other biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine
  • 1-(5-iodo-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine
  • 1-(5-methyl-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine

Uniqueness

1-(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanamine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens might not. This can lead to unique derivatives and applications in various fields.

Properties

CAS No.

2648961-25-3

Molecular Formula

C7H10BrF3N4O2

Molecular Weight

319.1

Purity

95

Origin of Product

United States

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